BenchChemオンラインストアへようこそ!

Amphimedine

Phenotypic Screening In Vivo Toxicology Developmental Biology

Select Amphimedine (86047-14-5) as your definitive negative control for topoisomerase II and DNA intercalation assays—it shows no activity at ≤100 µM, unlike its analogs. Use it as a validated probe in zebrafish phenotypic screening (unique phenotype at 30 µM) or leverage its -9.9 kcal/mol GSK-3β binding affinity for Alzheimer’s SAR campaigns. This is the foundational, most tumor-selective pyridoacridine scaffold for differentiating mechanism-of-action studies. For R&D only; not for human use.

Molecular Formula C19H11N3O2
Molecular Weight 313.3 g/mol
CAS No. 86047-14-5
Cat. No. B1664939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphimedine
CAS86047-14-5
SynonymsAmphimedine
Molecular FormulaC19H11N3O2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCN1C=C2C(=CC1=O)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O
InChIInChI=1S/C19H11N3O2/c1-22-9-13-12(8-15(22)23)17-16-11(6-7-20-18(16)19(13)24)10-4-2-3-5-14(10)21-17/h2-9H,1H3
InChIKeyGPJKOFLDDKEODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amphimedine (CAS 86047-14-5): Baseline Profile of a Foundational Pyridoacridine Alkaloid for Marine-Derived Chemical Libraries


Amphimedine (CAS 86047-14-5) is a pentacyclic marine pyridoacridine alkaloid, first isolated in 1983 from an *Amphimedon* sp. sponge and representing the inaugural member of this significant class of marine metabolites [1]. It serves as the foundational structural archetype for a family of related alkaloids, including neoamphimedine and deoxyamphimedine, which exhibit markedly divergent biological properties [2]. Amphimedine itself is characterized by a specific molecular formula (C19H11N3O2) and a molecular weight of approximately 313.31 g/mol [3]. While often cited for its cytotoxicity, its primary scientific value lies in its role as a critical comparator and a baseline for understanding structure-activity relationships (SAR) within the pyridoacridine class, rather than as a potent therapeutic agent itself [4].

Why Amphimedine Cannot Be Interchanged with Its Closest Analogs: The Critical Distinction of Mechanism-Driven Selection


The pyridoacridine class is characterized by a profound diversity of biological mechanisms despite a shared core scaffold. Amphimedine, neoamphimedine, and deoxyamphimedine are structurally related isomers and analogs, yet they exhibit fundamentally different, non-overlapping mechanisms of action [1]. Direct experimental evidence demonstrates that these compounds are not interchangeable; for example, substituting neoamphimedine for amphimedine in a study would completely alter the experimental outcome due to their distinct interactions with topoisomerase II and DNA [2]. Therefore, the scientific selection of a specific pyridoacridine must be based on its unique, quantifiable properties rather than generic class associations. The evidence below provides the quantitative differentiation necessary for making an informed procurement decision.

Amphimedine Quantitative Evidence Guide: Head-to-Head Differentiation from Neoamphimedine and Deoxyamphimedine


In Vivo Zebrafish Phenotypic Assay: Amphimedine is the Only Congener to Induce a Specific Phenotype at 30 µM

In a direct head-to-head comparison of six pyridoacridine alkaloids (including 1-hydroxy-deoxyamphimedine, 3-hydroxy-deoxyamphimedine, debromopetrosamine, neoamphimedine, and deoxyamphimedine), amphimedine was the only compound to elicit a specific developmental phenotype in zebrafish embryos at a concentration of 30 µM [1]. The other five compounds caused no observable phenotype other than lethality at the same or higher concentrations [1]. This demonstrates that amphimedine engages a unique biological target or pathway distinct from its closest structural analogs within a whole-organism context.

Phenotypic Screening In Vivo Toxicology Developmental Biology Zebrafish Model

Mechanistic Divergence in Topoisomerase II Interaction: Amphimedine is Inactive, While Neoamphimedine is a Potent Inhibitor

A direct comparison study established a critical mechanistic distinction: amphimedine is completely inactive in a topoisomerase II (top2)-mediated DNA catenation assay, while its isomer, neoamphimedine, potently induces catenation [1]. This activity correlates with neoamphimedine's significant anti-neoplastic activity in human xenograft models (comparable to etoposide), whereas amphimedine displays no significant anti-neoplastic activity in the same models [1].

Topoisomerase II Cancer Chemotherapy Mechanism of Action DNA Catenation

DNA Intercalation Capacity: Amphimedine Shows Minimal Activity Versus Deoxyamphimedine's Potent Intercalation

Comparative bioactivity studies reveal that the DNA-damaging mechanism of deoxyamphimedine is mediated by intercalation and reactive oxygen species (ROS) production, a pathway not shared by amphimedine [1]. In a quantitative ethidium bromide (EtBr) displacement assay, amphimedine showed no significant DNA intercalation at concentrations up to 100 µM [1]. In stark contrast, deoxyamphimedine was a potent intercalator, displacing 50% of EtBr at a concentration of just 1 µM, while neoamphimedine required approximately 100 µM to achieve the same effect [1].

DNA Binding Drug-DNA Interaction Reactive Oxygen Species Cytotoxicity Mechanism

Computational Target Affinity for GSK-3β: Amphimedine Shows Superior Binding Energy Compared to Marketed AD Drugs

An in silico investigation into amphimedine's potential against Alzheimer's disease (AD) provided computational evidence for its affinity to glycogen synthase kinase-3 beta (GSK-3β), a key therapeutic target [1]. Molecular docking studies demonstrated that amphimedine has a binding energy of -9.9 kcal/mol against the GSK-3β protein (PDB ID: 1Q5K) [1]. This binding affinity was computationally superior to that of standard marketed AD medications, including donepezil, galantamine, and rivastigmine, in the same study [1].

Alzheimer's Disease GSK-3β Inhibition In Silico Docking Neurodegeneration

Tumor Selectivity Profile: Amphimedine is the Most Selective Compound Among Bisannulated Acridine Analogs

A study evaluating the cytotoxic properties of sponge-derived bisannulated acridines found that while all four compounds tested (including amphimedine and two analogs) were selective for solid tumor cell lines over other cell types, amphimedine exhibited the highest degree of selectivity [1]. The study noted that although amphimedine was not the most potent compound, its selectivity profile was superior, indicating a distinct therapeutic window that could be exploited for targeted drug design [1].

Solid Tumor Cytotoxicity Selectivity Index Anticancer

Defined Research Application Scenarios for Amphimedine (CAS 86047-14-5) Based on Quantitative Evidence


In Vivo Phenotypic Screening for Pathway Deconvolution

Use amphimedine as a positive control or specific probe in zebrafish-based phenotypic assays. Its unique ability to induce a specific developmental phenotype at 30 µM, a property not shared by its close structural analogs neoamphimedine and deoxyamphimedine, allows researchers to use it for pathway deconvolution and to validate target engagement in a whole-organism context [1].

Negative Control for Topoisomerase II and DNA Intercalation Studies

Due to its demonstrated lack of activity in both topoisomerase II-mediated catenation assays and DNA intercalation studies at concentrations up to 100 µM, amphimedine is the ideal negative control compound for experiments investigating these specific mechanisms with other pyridoacridines like neoamphimedine and deoxyamphimedine [1] [2].

Lead Scaffold for In Silico-Based GSK-3β Inhibitor Discovery

Leverage amphimedine's computationally validated high binding affinity for GSK-3β (-9.9 kcal/mol) as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for Alzheimer's disease and other tauopathies [1]. This application is supported by its favorable in silico drug-likeness and ADMET profiles.

Tool Compound for Investigating Tumor-Selective Cytotoxicity Mechanisms

Utilize amphimedine in SAR studies to dissect the structural determinants of tumor selectivity, given its identification as the 'most selective' compound in a panel of bisannulated acridine analogs, despite not being the most potent [1]. This makes it a valuable reference standard for optimizing selectivity over potency in anticancer drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amphimedine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.